N-(5-Chloro-2-methylphenyl)-1-{N'-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide
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Overview
Description
N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide is a complex organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazinecarbonyl group attached to a formamide moiety, with additional substituents including a 5-chloro-2-methylphenyl group and an (E)-(3-methylphenyl)methylidene group. The structural complexity and functional groups present in this compound make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide typically involves the following steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of 5-chloro-2-methylphenylhydrazine with formic acid to form the hydrazinecarbonyl intermediate.
Condensation Reaction: The hydrazinecarbonyl intermediate is then subjected to a condensation reaction with (E)-(3-methylphenyl)methylidene to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Cell Signaling Pathways: Affecting cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-methylphenyl)hydrazinecarboxamide: Similar structure but lacks the (E)-(3-methylphenyl)methylidene group.
N-(2-Methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide: Similar structure but lacks the chloro substituent.
Uniqueness
N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide is unique due to the presence of both the 5-chloro-2-methylphenyl and (E)-(3-methylphenyl)methylidene groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H16ClN3O2 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-[(E)-(3-methylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-4-3-5-13(8-11)10-19-21-17(23)16(22)20-15-9-14(18)7-6-12(15)2/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
XZXCALTUUFCBKR-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C |
Origin of Product |
United States |
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